molecular formula C23H23N5O4S B2519995 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 852437-56-0

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2519995
CAS RN: 852437-56-0
M. Wt: 465.53
InChI Key: DCSIHBYYVCBSIN-UHFFFAOYSA-N
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Description

The compound “2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a dimethoxyphenyl group, and an ethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazolo[4,3-b]pyridazine ring attached to a dimethoxyphenyl group and an ethoxyphenyl group . The exact structure would need to be confirmed using techniques such as MS, 1H-NMR, 13C-NMR, and IR Spectrum .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid. It is soluble in phosphate buffer (pH 7.1) and ethanol. The molecular weight is 328.39, and the chemical formula is C16H16N4O2S . The compound has a melting point of 114.0 - 116.0º .

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole derivatives, including those similar to the chemical structure of interest, have been extensively studied for their diverse biological activities and potential therapeutic applications. Research highlights the synthesis, physico-chemical properties, and biological features of these compounds, indicating their significance in medicinal chemistry and drug development.

  • Synthesis and Biological Activity : Triazole derivatives are recognized for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These compounds demonstrate a wide range of biological activities, making them a valuable area of study for the development of new therapeutic agents. Studies have explored the synthesis of biologically active derivatives among 1,2,4-triazoles, indicating promising directions for scientific research and pharmaceutical applications Ohloblina, 2022.

  • Physico-Chemical Properties : The physico-chemical properties of 1,2,4-triazole derivatives, including their synthesis and biological applications, have been a subject of extensive research. These studies not only highlight the therapeutic potential of such compounds but also their application in various industrial and agricultural fields, underscoring the versatility and importance of 1,2,4-triazole derivatives in scientific research Parchenko, 2019.

  • Antibacterial Activity : The antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus has been reviewed, showcasing the potential of these compounds in combating antibiotic-resistant bacterial strains. Such studies contribute to the development of new antibacterial agents, addressing the growing concern over antibiotic resistance Li & Zhang, 2021.

  • Patent Review on Triazole Derivatives : A patent review covering the development of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 provides insight into the innovative approaches to synthesizing triazole derivatives with potential therapeutic applications. This underscores the ongoing research and interest in exploring the therapeutic potential of triazole derivatives Ferreira et al., 2013.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and study of its potential applications, such as its antimicrobial activities .

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-4-32-17-8-6-16(7-9-17)24-21(29)14-33-22-12-11-20-25-26-23(28(20)27-22)15-5-10-18(30-2)19(13-15)31-3/h5-13H,4,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSIHBYYVCBSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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